molecular formula C6H10BNO4 B2778163 [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid CAS No. 1000894-08-5

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid

Cat. No.: B2778163
CAS No.: 1000894-08-5
M. Wt: 170.96
InChI Key: OFDMWBIEGDCUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid is a boronic acid derivative featuring an oxazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound’s unique structure, combining an oxazole ring with a boronic acid moiety, makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amidoxime under basic conditions. The resulting oxazole intermediate is then subjected to borylation using a boronic acid or boronate ester under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include continuous flow processes and the use of recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts with appropriate ligands in the presence of a base.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid: Unique due to its combination of an oxazole ring and boronic acid group.

    [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic ester: Similar structure but with an ester group instead of the acid.

    [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronate: Another derivative with a different boron-containing group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[3-(methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BNO4/c1-4-6(7(9)10)5(3-11-2)8-12-4/h9-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDMWBIEGDCUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1COC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5 M in hexanes, 2.20 mmol) was added dropwise to 4-bromo-3-methoxymethyl-5-methyl isoxazole (412 mg, 2.00 mmol) in THF (8 mL) at −78° C. under nitrogen. After stirring at −78° C. for 30 min triisopropylborate (564 mg, 3.00 mmol) was added dropwise. The temperature was maintained at −78° C. for 2 h then the reaction was allowed to warm to room temperature and stirred for 15 h. The reaction mixture was poured into a mixture of 1N hydrochloric acid and water (1:1, 100 mL) and stirred rapidly for 1 h. The organic layer was separated and the aqueous layer was extracted with ether (3×25 mL). The combined organic layers were washed with brine (25 mL), dried over magnesium sulfate, filtered and evaporated to dryness. The residue was triturated with hexanes (30 mL) then dried under high vacuum to provide 89 mg (29% yield) of 3-methoxymethyl-5-methyl isoxazole-4-boronic acid as a waxy tan solid which was immediately carried forward to the next reaction: 1H NMR (300 MHz, CDCl3) δ ppm 4.74 (s, 2H), 3.37 (s, 3H), 2.74 (s, 3H), 2.60 (s, 2H).
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
412 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
564 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.